![molecular formula C9H9FO3 B12970961 (R)-(7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B12970961.png)
(R)-(7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is a chemical compound that belongs to the class of organic compounds known as dioxins. These compounds are characterized by a dioxin ring, which is a heterocyclic structure containing two oxygen atoms. The presence of a fluorine atom and a methanol group in this compound may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol typically involves the following steps:
Formation of the Dioxin Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Addition of the Methanol Group: This step may involve a nucleophilic substitution reaction where a hydroxyl group is introduced.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming aldehydes or carboxylic acids.
Reduction: Reduction reactions could convert the methanol group to a methyl group.
Substitution: The fluorine atom may be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a fluoro-dioxin carboxylic acid, while reduction could produce a fluoro-dioxin methyl compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-(7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol may be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, the compound might be investigated for its pharmacological properties, including potential therapeutic effects or toxicity.
Industry
In industry, ®-(7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol could be used in the development of new materials or as an intermediate in the synthesis of other chemicals.
Mécanisme D'action
The mechanism of action of ®-(7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2,3-Dihydrobenzo[b][1,4]dioxin-2-ylmethanol: Lacks the fluorine atom.
®-7-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol: Contains a chlorine atom instead of fluorine.
®-7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol: Contains a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in ®-(7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol may impart unique properties, such as increased metabolic stability or altered biological activity, compared to its non-fluorinated analogs.
Propriétés
Formule moléculaire |
C9H9FO3 |
|---|---|
Poids moléculaire |
184.16 g/mol |
Nom IUPAC |
[(3R)-6-fluoro-2,3-dihydro-1,4-benzodioxin-3-yl]methanol |
InChI |
InChI=1S/C9H9FO3/c10-6-1-2-8-9(3-6)13-7(4-11)5-12-8/h1-3,7,11H,4-5H2/t7-/m1/s1 |
Clé InChI |
BPCKRFYVGGIWHV-SSDOTTSWSA-N |
SMILES isomérique |
C1[C@H](OC2=C(O1)C=CC(=C2)F)CO |
SMILES canonique |
C1C(OC2=C(O1)C=CC(=C2)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



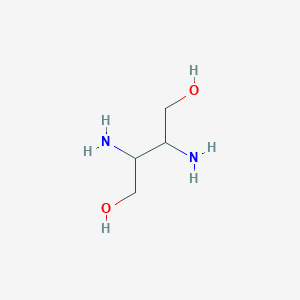
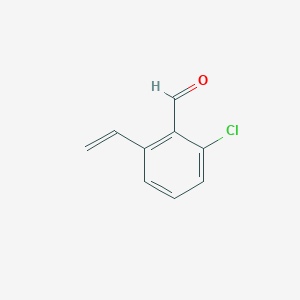

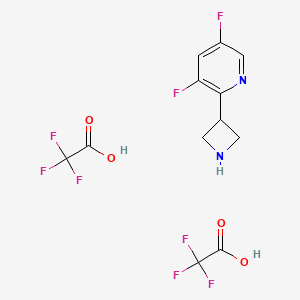
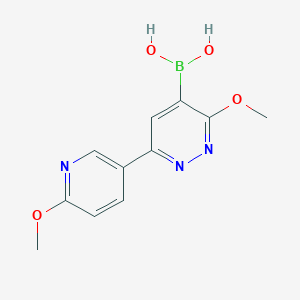
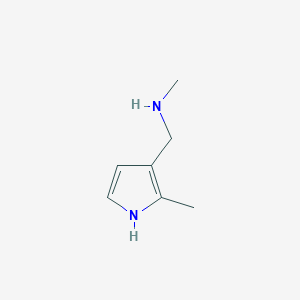




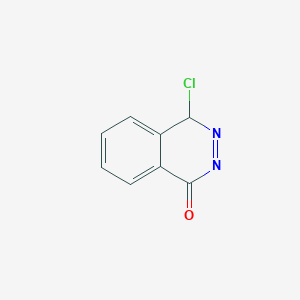
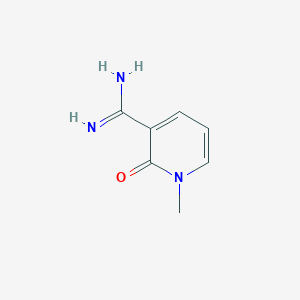
![6,6'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B12970981.png)
